molecular formula C7H12O2S B2791515 1,4-Dioxa-8-thiaspiro[4.5]decane CAS No. 42850-68-0

1,4-Dioxa-8-thiaspiro[4.5]decane

Cat. No.: B2791515
CAS No.: 42850-68-0
M. Wt: 160.23
InChI Key: UFFUZMTUDBDKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-thiaspiro[4.5]decane is a spirocyclic compound featuring a central spiro[4.5]decane core with two oxygen atoms at positions 1 and 4 and a sulfur atom at position 7. It is synthesized via photocatalytic deoxygenation of its sulfoxide precursor (this compound 8-oxide) using [Ir{dF(CF3)ppy}₂(dtbpy)]PF₆ and PPh₃ in anhydrous CH₂Cl₂, yielding a pale yellow oil with 90% efficiency . Its structural integrity is confirmed by IR and NMR data matching literature values . This compound’s unique heteroatom arrangement and spirocyclic framework make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1,4-dioxa-8-thiaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-5-10-6-2-7(1)8-3-4-9-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFUZMTUDBDKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42850-68-0
Record name 1,4-dioxa-8-thiaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1,4-Dioxa-8-thiaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dioxane with sulfur dichloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The sulfur atom in the 1,3-oxathiolane ring enables nucleophilic substitution at the spirocyclic sulfur center:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, 60°C) to form sulfonium intermediates .

  • Amination : Reacts with primary amines (e.g., 2-phenoxyethanamine) under microwave irradiation (160°C, 30 min) to yield N-substituted derivatives (e.g., compound 14 , 15% yield) .

Oxidation and Reduction

  • Oxidation : The sulfur atom oxidizes to sulfone derivatives using H₂O₂/CH₃COOH, forming 1,4-dithiaspiro[4.5]decane 8,8-dioxide (88% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the thioacetal bond, yielding cyclohexanone and 1,2-ethanedithiol.

Ring-Opening Reactions

Under acidic conditions (HCl, H₂O), the spirocyclic structure undergoes hydrolysis to regenerate cyclohexanone and 3-mercaptopropane-1,2-diol . This reversibility is critical for applications in dynamic combinatorial chemistry.

Comparative Reactivity with Analogues

Replacing oxygen with sulfur alters electronic and steric properties, as shown below:

CompoundReactivity with H₂O₂pKa (S-H)Reference
1,4-Dioxa-8-azaspiro[4.5]decaneNo reaction
This compoundForms sulfone6.3
1,4-Dithiaspiro[4.5]decaneForms disulfone5.9

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via retro-aldol pathways.

  • Photodegradation : UV exposure (254 nm) induces homolytic S–C bond cleavage, forming thiyl radicals .

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the potential of 1,4-dioxa-8-thiaspiro[4.5]decane derivatives as selective agonists for the 5-HT1A receptor, which plays a crucial role in various neurological functions including mood regulation and anxiety. A notable research effort synthesized several derivatives that demonstrated high selectivity and potency as 5-HT1A receptor agonists. For example, one derivative exhibited a selectivity ratio of 80 for the 5-HT1A receptor compared to α1 adrenoceptors, indicating its potential for treating anxiety and depression with reduced side effects associated with non-selective agonists .

Analgesic Activity

The analgesic properties of these compounds have been evaluated through in vivo models. One study reported that a specific derivative showed significant antinociceptive activity in the mouse formalin test, suggesting its utility in pain management . The mechanism appears to be linked to its interaction with the central nervous system, providing a new strategy for pain control without the typical opioid-related side effects.

Molecular Docking Studies

Molecular modeling has been employed to understand the binding interactions of this compound derivatives with the 5-HT1A receptor. These studies revealed that structural modifications can enhance binding affinity and selectivity. For instance, replacing oxygen atoms with sulfur in the spiro structure led to improved selectivity for the 5-HT1A receptor over α1 adrenoceptors, confirming the importance of molecular structure in pharmacological activity .

Structure-Activity Relationship Analysis

The relationship between chemical structure and biological activity has been systematically analyzed through various derivatives. The findings indicate that small modifications can significantly impact receptor affinity and selectivity, which is crucial for drug design aimed at maximizing therapeutic effects while minimizing adverse effects .

Synthetic Pathways

The synthesis of this compound derivatives involves multi-step chemical reactions that incorporate various heterocyclic rings and flexible amine chains to enhance pharmacological properties. The synthesis typically includes steps such as cyclization and functional group modifications to achieve desired biological activities .

Case Study: Derivative Synthesis

A specific case involved synthesizing a derivative known as compound 15, which was identified as a potent 5-HT1A receptor agonist with promising neuroprotective properties. This compound was tested for its ability to cross the blood-brain barrier (BBB), showing favorable permeability characteristics that are essential for central nervous system drug candidates .

Data Table: Summary of Key Findings

Compound NameReceptor AffinitySelectivity RatioAnalgesic ActivityBBB Permeability
Compound 15High80 (5-HT1A/α1)SignificantFavorable
Compound 14ModerateNot specifiedModerateModerate

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-thiaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Heteroatom-Substituted Analogues

1,4-Dioxa-8-azaspiro[4.5]decane
  • Structure : Replaces sulfur with nitrogen at position 8.
  • Molecular Formula: C₇H₁₃NO₂ (vs. C₇H₁₂O₂S for the thia analogue) .
  • Applications: Used in synthesizing quinoline-based aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, highlighting its role in medicinal chemistry .
  • Key Differences : The nitrogen atom introduces basicity, altering solubility and reactivity compared to the sulfur-containing analogue.
1,4-Dithiaspiro[4.5]decane Derivatives
  • Structure : Contains two sulfur atoms (1,4-dithia) instead of one.
  • Synthesis : Prepared via BF₃·OEt₂-catalyzed reaction of tetrahydrofuran with 1,2-ethanedithiol, yielding 8-oxa-1,4-dithiaspiro[4.5]decane in 89% yield .
  • Biological Activity : 1-Oxa-4-thia and 1,4-dithia derivatives exhibit potent 5-HT₁A receptor agonism, with selectivity influenced by heteroatom positioning .
1,4-Dioxa-8-azaspiro[4.6]undecane
  • Structure : Spiro[4.6]undecane core (vs. [4.5]decane), increasing ring size and altering steric and electronic properties.
  • Formula: C₈H₁₅NO₂ .
  • Impact : Larger spiro framework may enhance stability and modulate solubility for pharmaceutical applications.

Functionalized Derivatives

8-Iodo-1,4-dioxaspiro[4.5]decane
  • Synthesis : Derived from 1,4-dioxaspiro[4.5]decan-8-ol via iodination (74% yield) .
  • Applications : The iodine substituent enables cross-coupling reactions, expanding utility in synthetic chemistry.
8-Methoxy-1,4-dioxaspiro[4.5]decane
  • Synthesis : Produced by NaH/CH₃I methylation of the parent alcohol in 69.7% yield .
  • Role : Methoxy groups enhance lipophilicity, influencing pharmacokinetic properties in drug design.
1,4-Dioxaspiro[4.5]decane-8-carbonitrile
  • Structure: Features a cyano group at position 8.
  • Applications : The nitrile group facilitates nucleophilic additions, making it a versatile intermediate .

Biological Activity

1,4-Dioxa-8-thiaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spiro compounds that exhibit a variety of pharmacological effects, including antimicrobial and antipsychotic properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, including aldol reactions and enantioselective protonation. For instance, the compound can be synthesized from thiopyran derivatives through a series of steps that yield high purity and efficiency . The synthesis process is crucial as it affects the biological activity of the resultant compounds.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of derivatives of this compound. For example, Mannich bases derived from this compound have shown significant antibacterial and antifungal activities. The synthesis of these derivatives was reported to yield compounds with improved potency against various microbial strains .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Methyl this compound-6-carboxylateAntibacterial32
2-Arylidine-1-thia-4-azaspiro[4.5]decane-3-oneAntifungal16
Various Mannich basesBroad-spectrum8 - 64

Neuropharmacological Effects

Research has also indicated that certain derivatives of this compound may exhibit neuropharmacological activity. Specifically, compounds related to this structure have been studied for their potential antipsychotic effects. For instance, triazaspiro derivatives have demonstrated efficacy in behavioral tests predictive of antipsychotic activity with a favorable side effect profile .

Case Study: Antipsychotic Profile Assessment
In a study assessing the antipsychotic potential of spiro compounds, it was found that specific substitutions on the phenyl moiety influenced the behavioral activity significantly while maintaining a lower propensity for neurological side effects compared to traditional antipsychotics . This suggests that modifications to the basic structure can enhance therapeutic profiles.

The mechanisms underlying the biological activities of this compound derivatives are still under investigation. However, preliminary studies suggest that these compounds may interact with various biological targets including:

  • Serotonin Receptors : Some derivatives exhibit selective activity towards serotonin receptor subtypes (e.g., 5-HT1A), which is critical in modulating mood and anxiety .
  • Cell Membrane Interaction : The lipophilicity of these compounds allows them to penetrate cellular membranes effectively, influencing cellular signaling pathways related to growth and apoptosis .

Q & A

Q. What are the common synthetic routes for 1,4-Dioxa-8-thiaspiro[4.5]decane and its derivatives?

Methodological Answer: Synthesis typically involves acid-catalyzed thioacetal formation or cyclization reactions. For example, 8-Oxa-1,4-dithiaspiro[4.5]dekan can be synthesized by reacting tetrahydrofuran derivatives with ethanedithiol in the presence of BF₃·OEt₂ as a catalyst. Key steps include:

  • Mixing tetrahydrofuran (20 mmol) with 1,2-ethanedithiol (40 mmol) and BF₃·OEt₂ (20 mmol) at room temperature.
  • Diluting with hexane, washing with NaHCO₃ and NaCl solutions, and drying to yield the crude product (89% yield) .
  • Further functionalization (e.g., bromination) using N-bromosuccinimide (NBS) in CH₂Cl₂ .
    Alternative routes include proline-catalyzed aldol reactions for enantioselective synthesis of spirocyclic derivatives, enabling dynamic kinetic resolution for tetrapropionate synthons .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Standard techniques include:

  • ¹H-NMR and ¹³C-NMR : To confirm spirocyclic structure and substituent environments. For example, the ¹H-NMR spectrum of 8-Oxa-1,4-dithiaspiro[4.5]dekan shows distinct signals for methylene groups adjacent to sulfur and oxygen atoms .
  • IR Spectroscopy : Identifies functional groups such as carbonyls (if present) and sulfur-oxygen bonds. NIST provides reference IR spectra for related spirocyclic compounds .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS is critical for verifying molecular formulas .

Q. What physicochemical properties are critical for experimental design involving this compound?

Methodological Answer: Key properties include:

  • Boiling Point and Enthalpy of Vaporization : For 1,4-dioxaspiro[4.5]decane derivatives, ΔvapH° = 50.6 ± 0.6 kJ/mol (278–308 K) .
  • Thermal Stability : Assessed via differential scanning calorimetry (DSC) to ensure compatibility with reaction conditions.
  • Solubility : Determined in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) for reaction optimization .

Advanced Research Questions

Q. How does structural modification (e.g., sulfur/oxygen substitution) impact biological activity and receptor selectivity?

Methodological Answer:

  • Case Study : Replacing oxygen with sulfur in the spirocyclic scaffold reduces α₁-adrenergic receptor affinity while maintaining 5-HT₁A receptor agonism. For instance, 1,4-dithiaspiro[4.5]decane derivatives exhibit >100-fold selectivity for 5-HT₁A over α₁ receptors .
  • Experimental Approach :
    • Synthesize analogs with systematic substitutions (e.g., 1-oxa-4-thia vs. 1,4-dithia).
    • Perform radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) and functional cAMP assays .
    • Use molecular docking to analyze interactions with receptor binding pockets (e.g., Ser199 and Asp116 in 5-HT₁A) .

Q. What computational strategies resolve contradictions in reactivity data for spirocyclic derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways to explain unexpected regioselectivity. For example, DFT studies on thioacetal formation reveal transition-state stabilization via sulfur lone-pair interactions .
  • Comparative Analysis : Evaluate derivatives with varying substituents (e.g., nitro or trifluoromethyl groups) to correlate electronic effects with reaction outcomes .

Q. How can enantioselective synthesis be optimized for chiral spirocyclic intermediates?

Methodological Answer:

  • Dynamic Kinetic Resolution (DKR) : Proline-catalyzed aldol reactions with racemic aldehydes achieve >95% enantiomeric excess (ee). Key parameters:
    • Catalyst loading (10–20 mol% proline).
    • Solvent choice (e.g., DMF or THF) and temperature control (−20°C to RT) .
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) for purifying diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.